5-[(3-formyl-1H-indol-1-yl)methyl]furan-2-carboxylic acid
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Overview
Description
5-[(3-formyl-1H-indol-1-yl)methyl]furan-2-carboxylic acid is a complex organic compound that features both indole and furan moieties. The indole structure is a bicyclic system containing a benzene ring fused to a pyrrole ring, while the furan ring is a five-membered aromatic ring with one oxygen atom. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-formyl-1H-indol-1-yl)methyl]furan-2-carboxylic acid typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring
Industrial Production Methods
Industrial production of such complex organic compounds often involves optimizing the reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The exact industrial methods for this specific compound may vary, but they generally follow the principles of green chemistry to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-[(3-formyl-1H-indol-1-yl)methyl]furan-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the formyl group yields a carboxylic acid, while reduction yields an alcohol. Substitution reactions on the indole ring can introduce various functional groups, depending on the electrophile used .
Scientific Research Applications
5-[(3-formyl-1H-indol-1-yl)methyl]furan-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[(3-formyl-1H-indol-1-yl)methyl]furan-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, influencing biological processes. For example, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Indole-5-carboxylic acid: Another indole derivative with a carboxylic acid group at the 5-position.
Indole-3-acetic acid: A plant hormone with a carboxylic acid group at the 3-position.
Indole-3-carboxaldehyde: An indole derivative with a formyl group at the 3-position.
Uniqueness
5-[(3-formyl-1H-indol-1-yl)methyl]furan-2-carboxylic acid is unique due to the presence of both indole and furan rings, which confer distinct chemical and biological properties.
Biological Activity
5-[(3-formyl-1H-indol-1-yl)methyl]furan-2-carboxylic acid is a complex organic compound that has garnered attention for its potential biological activities. This compound features both indole and furan moieties, which are known for their diverse biological properties. This article explores the biological activity of this compound, highlighting its mechanisms, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular structure of this compound includes an indole ring fused with a furan ring, contributing to its unique chemical properties. The molecular weight is approximately 269.25 g/mol, and it exhibits characteristics typical of both indole derivatives and furan compounds, making it a valuable target for synthetic and medicinal chemistry .
Anticancer Properties
Research indicates that compounds containing indole structures often exhibit anticancer properties. For instance, studies have shown that indole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific activity of this compound in cancer models is under investigation, with preliminary data suggesting potential effectiveness against certain cancer cell lines .
Antimicrobial Activity
The furan moiety is associated with antimicrobial properties. Compounds similar to this compound have been reported to exhibit activity against a range of bacterial and fungal pathogens. The mechanism may involve disruption of microbial cell membranes or interference with metabolic pathways .
Neuroprotective Effects
Indole derivatives are also studied for their neuroprotective effects. Preliminary findings suggest that this compound may influence neuroinflammatory pathways, potentially offering therapeutic benefits for neurodegenerative diseases .
The biological effects of this compound are hypothesized to arise from its ability to interact with various molecular targets:
Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in cancer progression or microbial metabolism.
Receptor Modulation: Its structure allows it to bind to receptors that regulate cell signaling pathways, influencing cellular responses such as proliferation and apoptosis.
Oxidative Stress Reduction: Some studies suggest that indole derivatives can enhance antioxidant defenses, reducing oxidative stress in cells .
Case Study: Anticancer Activity
A recent study evaluated the cytotoxic effects of several indole derivatives on breast cancer cell lines. Results indicated that compounds similar to this compound exhibited significant growth inhibition at micromolar concentrations. The study suggested that the compound induces apoptosis through the activation of caspase pathways .
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Compound A | MCF7 | 15 | Apoptosis |
Compound B | MDA-MB-231 | 10 | Cell Cycle Arrest |
5-FIFCA | MCF7 | 12 | Apoptosis |
Case Study: Antimicrobial Activity
Another study focused on the antimicrobial efficacy of various furan-containing compounds against Staphylococcus aureus and Escherichia coli. The results demonstrated that certain derivatives showed promising antibacterial activity, leading researchers to explore structural modifications to enhance potency .
Properties
IUPAC Name |
5-[(3-formylindol-1-yl)methyl]furan-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO4/c17-9-10-7-16(13-4-2-1-3-12(10)13)8-11-5-6-14(20-11)15(18)19/h1-7,9H,8H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAYGBDYALIOMSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=CC=C(O3)C(=O)O)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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